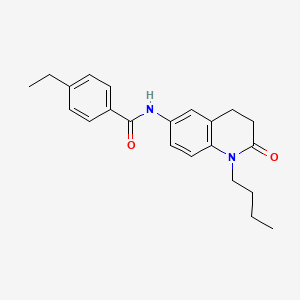

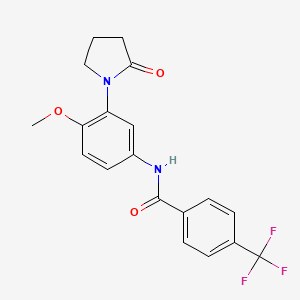

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor. Endothelin receptors are involved in the regulation of blood pressure, and BQ-123 has been studied for its potential use in treating hypertension and other cardiovascular diseases.

Applications De Recherche Scientifique

Sigma-2 Receptor Probing

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide and its analogs have been studied for their affinity towards sigma-2 receptors. [^3^H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide ([^3^H]RHM-1), a closely related compound, was synthesized and exhibited significant affinity for sigma-2 receptors, with a dissociation constant (Kd) of 0.66±0.12 nM in rat liver membrane homogenates, suggesting a potential role in probing sigma-2 receptor functions (Xu et al., 2005).

Oncology and Tumor Proliferation Imaging

A study evaluated the safety and dosimetry of a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[^18^F]-fluoroethoxy)-5-methylbenzamide ([^18^F]-ISO-1), for imaging tumor proliferation by PET in patients with malignant neoplasms. The study demonstrated significant correlation between tumor uptake of [^18^F]-ISO-1 and the Ki-67 proliferative index, underscoring the potential of similar benzamide derivatives in evaluating solid tumors' proliferative status (Dehdashti et al., 2013).

Chemical Synthesis and Catalysis

Research in the field of chemical synthesis has also seen the application of compounds structurally related to this compound. For instance, the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides showcases the utility of similar compounds in facilitating selective chemical transformations, indicating a versatile role in organic synthesis and drug development (Rakshit et al., 2011).

Propriétés

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-5-14-24-20-12-11-19(15-18(20)10-13-21(24)25)23-22(26)17-8-6-16(4-2)7-9-17/h6-9,11-12,15H,3-5,10,13-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKYTAKZRJIMHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2464698.png)

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2464702.png)

![1-(Piperidin-1-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2464709.png)

![6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2464710.png)